3-[(5-chloropyridin-2-yl)sulfamoyl]-N-(2-nitrophenyl)benzamide
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Overview
Description
3-[(5-chloropyridin-2-yl)sulfamoyl]-N-(2-nitrophenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 5-chloropyridin-2-ylsulfamoyl group and a 2-nitrophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-chloropyridin-2-yl)sulfamoyl]-N-(2-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-chloropyridine-2-sulfonamide with 2-nitrobenzoic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(5-chloropyridin-2-yl)sulfamoyl]-N-(2-nitrophenyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The benzamide core can undergo coupling reactions with various aryl or alkyl halides in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Coupling: Palladium catalysts, ligands like triphenylphosphine (PPh3)
Major Products
Reduction: 3-[(5-aminopyridin-2-yl)sulfamoyl]-N-(2-nitrophenyl)benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Coupling: Extended aromatic systems or heterocycles
Scientific Research Applications
3-[(5-chloropyridin-2-yl)sulfamoyl]-N-(2-nitrophenyl)benzamide has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[(5-chloropyridin-2-yl)sulfamoyl]-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfamoyl and nitrophenyl groups play crucial roles in these interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-chloropyridin-2-yl)sulfamoyl]benzoic acid
- N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
Compared to similar compounds, 3-[(5-chloropyridin-2-yl)sulfamoyl]-N-(2-nitrophenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[(5-chloropyridin-2-yl)sulfamoyl]-N-(2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O5S/c19-13-8-9-17(20-11-13)22-29(27,28)14-5-3-4-12(10-14)18(24)21-15-6-1-2-7-16(15)23(25)26/h1-11H,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZKSDCLPKCBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=NC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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